Methyl 3-aminocyclobutanecarboxylate
Description
Overview of Aminocyclobutanecarboxylic Acids as Scaffolds
Aminocyclobutanecarboxylic acids serve as valuable scaffolds or building blocks in the construction of more complex molecules, particularly in the realm of peptidomimetics and foldamers. chemistryviews.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, and the rigid cyclobutane (B1203170) framework allows for the creation of molecules with well-defined shapes. chemistryviews.orgluc.edu This structural constraint is crucial in drug discovery, where specific conformations can lead to enhanced potency and selectivity for biological targets. luc.edu
The synthesis of these cyclobutane derivatives is a topic of ongoing research, with various methods being developed to create these structures. chemistryviews.orgnih.gov One common approach involves [2+2] cycloaddition reactions. chemistryviews.orgnih.gov Another strategy is the Michael addition of nitrogen-containing groups to unsaturated cyclobutane esters. chemistryviews.org Researchers have also explored tandem base-catalyzed amidation/aza-Michael addition protocols to produce β-N-heterocyclic cyclobutane carboximides, which are versatile intermediates for further chemical transformations. chemistryviews.orgthieme-connect.de These synthetic efforts have expanded the range of accessible cyclobutane amino acids, including those that can act as substitutes for natural amino acids in peptides. tandfonline.com
The incorporation of 1-aminocyclobutanecarboxylic acid derivatives into peptides has been shown to create analogues with interesting biological properties. acs.orgacs.org For instance, when integrated into the immunomodulatory peptide tuftsin (B1682037), some of the resulting analogues exhibited enhanced activity in stimulating cytokine release and showed increased resistance to enzymatic degradation compared to the original peptide. acs.org This highlights the potential of aminocyclobutanecarboxylic acid scaffolds to improve the therapeutic properties of peptides.
Significance of Methyl 3-aminocyclobutanecarboxylate as a Research Target
This compound is a specific derivative within the broader class of aminocyclobutanecarboxylic acids. As an ester, it serves as a key intermediate or building block in organic synthesis. beilstein-journals.orgresearchgate.netuni-mainz.de The presence of both an amine and a methyl ester group on the cyclobutane ring allows for a variety of chemical modifications, making it a versatile component for constructing more elaborate molecular architectures.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereochemical Control
Synthetic Routes to Methyl 3-aminocyclobutanecarboxylate and its Isomers
Controlling the stereochemistry is paramount in the synthesis of substituted cyclobutanes. For 1,3-disubstituted cyclobutanes like this compound, this primarily involves establishing the cis or trans relationship between the substituents. Stereoselective methods often involve the reduction of a cyclic precursor, such as a β-enaminoketone. For instance, the reduction of related cyclic β-enaminoketones using sodium in an alcohol/THF solvent mixture can produce a diastereomeric mixture of amino alcohols, where the cis and trans products can be separated by column chromatography. mdpi.comresearchgate.net The diastereoselectivity of such reductions is influenced by the steric hindrance around the ketone and the approach of the reducing agent. researchgate.net
Other advanced strategies for stereocontrol in related systems include biocatalytic reductions using ketoreductase (KRED) enzymes, which can provide high diastereoselectivity (e.g., ~98:2 dr for a trans product) in the synthesis of substituted aminocyclobutanols. nih.gov The introduction of nitrogen can also be achieved with high stereocontrol through the nucleophilic opening of a cyclic sulfate (B86663) with an azide, followed by reduction. nih.gov These methods highlight the importance of carefully selecting reagents and catalysts to guide the stereochemical outcome.
The [2+2] cycloaddition is a powerful and frequently used method for constructing the cyclobutane (B1203170) ring. acs.org This reaction involves the union of two alkene components to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, are an effective, atom-economical approach to creating cyclobutane structures, often with high regioselectivity and stereoselectivity. acs.orgyoutube.com
Recent advancements have focused on visible-light-induced energy transfer, using catalysts like iridium(III) complexes to promote intramolecular [2+2] cycloadditions of dienones, yielding bridged cyclobutanes with excellent regioselectivity. nih.gov For the synthesis of cyclobutane amino acid precursors, a key strategy is the intermolecular asymmetric [2+2] cycloaddition. nih.gov For example, a chiral catalyst can be used to facilitate the reaction between two different olefins to assemble the cyclobutane core with a high degree of enantioselectivity. nih.gov These cycloaddition strategies provide a direct and versatile entry point to the core structure of this compound.
| Synthetic Strategy | Key Reagents/Conditions | Primary Outcome | Reference(s) |
| Stereoselective Reduction | β-enaminoketone, Sodium (Na), THF/Isopropyl alcohol | Separation of cis and trans amino alcohol isomers | mdpi.comresearchgate.net |
| Biocatalytic Reduction | Ketoreductase (KRED) enzyme | High diastereoselectivity for trans-amino alcohol | nih.gov |
| [2+2] Photocycloaddition | Two alkene substrates, UV light or visible light + photocatalyst (e.g., Iridium complex) | Direct formation of the cyclobutane ring | acs.orgnih.gov |
| Asymmetric [2+2] Cycloaddition | Olefin substrates, Chiral catalyst (e.g., Chiral CBS catalyst) | Enantioselective formation of cyclobutane adducts | nih.gov |
Beyond traditional cycloadditions and reductions, new pathways are continuously being explored. One such approach involves the chemoenzymatic synthesis of related aminocyclitols, which combines chemical steps with highly selective enzymatic transformations. nih.gov Another innovative method is the development of tandem reactions where multiple bonds are formed in a single operation. For example, a tandem base-catalyzed amidation/aza-Michael addition has been designed for the synthesis of related β-N-heterocyclic cyclobutane carboximides.
Furthermore, efficient processes that improve process mass intensity (PMI) are highly sought after. Evolving a synthetic route from a poorly selective stoichiometric reduction to a streamlined sequence of chemo- and biocatalytic reactions has been shown to dramatically improve efficiency and yield for related aminocyclobutanol synthons. nih.gov
Derivatization Strategies for Advanced Analogues
The functional groups of this compound—the carboxylate and the amine—serve as versatile handles for creating a diverse library of advanced analogues.
The methyl ester group is readily transformed into a wide range of amides and other esters. Amide bond formation is one of the most common reactions in medicinal chemistry and is typically achieved by reacting the carboxylic acid (obtained via hydrolysis of the ester) or the activated ester with an amine. nih.gov
Commonly used coupling reagents to facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). youtube.comluxembourg-bio.comyoutube.com These reagents activate the carboxyl group, allowing it to be attacked by an amine nucleophile. youtube.com To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govluxembourg-bio.com The choice of solvent and base is also crucial, with acetonitrile (B52724) often providing the best results for certain couplings. nih.gov Esterification to form different esters can be accomplished via transesterification under acidic or basic conditions or by hydrolysis of the methyl ester followed by re-esterification using a different alcohol and an acid catalyst.
| Reaction Type | Common Reagents | Additive/Catalyst | Resulting Functional Group | Reference(s) |
| Amidation | DCC (Dicyclohexylcarbodiimide) | - | Amide | youtube.comluxembourg-bio.com |
| Amidation | EDCI (or EDC) | HOBt, DMAP | Amide | nih.govyoutube.com |
| Amidation | HATU, BOP | DIPEA, Et₃N | Amide | nih.govyoutube.com |
| Esterification | Alcohol (R-OH) | Acid or Base Catalyst | Ester (R-O-C=O) | mdpi.com |
The primary amino group is a nucleophilic center that can undergo numerous chemical transformations. A common derivatization is acylation, where the amine reacts with an acid chloride or anhydride (B1165640) to form an amide. This is a fundamental reaction for incorporating the cyclobutane scaffold into larger molecules, such as peptides.
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar amino group is often derivatized to increase volatility. sigmaaldrich.com Reagents like diethyl ethoxymethylenemalonate (DEEMM) or silylating agents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to cap the active hydrogen on the amine. sigmaaldrich.comnih.gov A two-step derivatization can be employed where the carboxyl group is first esterified and the amino group is subsequently reacted with an organic anhydride. mdpi.com Additionally, the amino group can be modified through butylation, which has been shown to improve hydrophobicity and basicity, enhancing detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org
Modifications of the Cyclobutane Core Structure
The core structure of this compound serves as a versatile scaffold for a variety of chemical modifications. These alterations are primarily aimed at exploring the chemical space for applications in medicinal chemistry and materials science by introducing diverse functional groups and stereochemical arrangements. The primary sites for modification are the amino and methyl ester functionalities, as well as the cyclobutane ring itself.
Key modifications include N-substitution of the amino group, transformations of the ester moiety, and functionalization of the cyclobutane ring. N-alkylation and N-acylation are common strategies to introduce a wide range of substituents to the amino group, thereby modulating the compound's physicochemical properties. For instance, amide coupling reactions are frequently employed to link various carboxylic acids to the amino group, creating a library of N-acylated derivatives. nih.govluxembourg-bio.comnih.govgrowingscience.com This process often utilizes coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.govluxembourg-bio.com
The ester group can also be a site for modification. For example, it can be reduced to an alcohol using reducing agents like lithium aluminum hydride. This transformation opens up further derivatization possibilities, such as etherification or the introduction of other functional groups.
Furthermore, the cyclobutane ring itself can be functionalized, although this is often more challenging. One approach involves starting with a more complex cyclobutane precursor and then introducing the amino and ester groups. For example, a Grignard reaction on a 3-oxocyclobutane-1-carboxylic acid derivative can introduce new substituents onto the ring, followed by subsequent chemical transformations to yield the desired aminocyclobutane structure. calstate.edu
Table 1: Examples of Modifications on the Cyclobutane Core
| Starting Material | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Amide Coupling | Carboxylic Acid, EDC, HOBt | N-Acyl-methyl 3-aminocyclobutanecarboxylate | nih.govluxembourg-bio.comgrowingscience.com |
| This compound | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-methyl 3-aminocyclobutanecarboxylate | nih.gov |
| This compound | Ester Reduction | Lithium Aluminum Hydride | (3-aminocyclobutyl)methanol | |
| 3-Oxocyclobutane-1-carboxylic acid | Grignard Reaction & further steps | Grignard Reagent (e.g., MeMgBr) | 3-substituted-3-hydroxycyclobutane-1-carboxylic acid derivative | calstate.edu |
Green Chemistry Principles in the Synthesis of Cyclobutane Analogues
The principles of green chemistry are increasingly being applied to the synthesis of cyclobutane analogues to reduce the environmental impact of these processes. Key areas of focus include the use of renewable resources, energy efficiency, waste reduction, and the use of safer solvents and catalysts. researchgate.netnih.govtudelft.nlrsc.org
One of the most significant green approaches in cyclobutane synthesis is the use of photochemical reactions, particularly [2+2] photocycloadditions. rsc.orgacs.org These reactions often utilize visible light, a renewable energy source, to drive the formation of the cyclobutane ring, and can sometimes be performed in greener solvents. rsc.org This method can offer high atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net
Biocatalysis represents another powerful green strategy for the synthesis of chiral cyclobutane derivatives. nih.govnih.gov Enzymes can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. nih.gov Engineered enzymes, such as imine reductases, have been developed for the asymmetric synthesis of N-substituted amino esters, providing a sustainable alternative to traditional chemical methods that may use toxic reagents. nih.gov
The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov In some cases, solvent-free reactions have been developed for the synthesis of cyclobutane derivatives, which significantly reduces waste and environmental impact. rsc.org
To quantify the "greenness" of a synthetic route, several metrics are employed. The Environmental Factor (E-factor) and Process Mass Intensity (PMI) are commonly used to assess the amount of waste generated per unit of product. researchgate.netnih.govtudelft.nl A lower E-factor or PMI indicates a greener process. Atom Economy, another important metric, calculates the proportion of reactant atoms that are incorporated into the final product. researchgate.net
Table 2: Comparison of Synthetic Strategies for Cyclobutane Analogues based on Green Chemistry Principles
| Synthetic Strategy | Green Chemistry Principle(s) Applied | Advantages | Example Green Metrics | Reference |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Energy Efficiency, Atom Economy, Use of Renewable Feedstocks (light) | High yields and stereoselectivity, mild conditions. | High Atom Economy, Low E-Factor | rsc.orgacs.org |
| Biocatalysis | Use of Renewable Feedstocks (enzymes), Safer Solvents (water), Energy Efficiency | High enantioselectivity, mild reaction conditions, reduced waste. | Low PMI, Use of non-toxic catalysts | nih.govnih.gov |
| Solvent-free Synthesis | Safer Solvents and Auxiliaries (elimination of solvents) | Reduced waste, simplified workup, lower environmental impact. | Very low E-Factor | rsc.org |
| Catalysis in Green Solvents | Safer Solvents and Auxiliaries, Catalysis | Reduced toxicity and environmental harm from solvents. | Lower Environmental Quotient (EQ) | nih.govrsc.org |
Role As a Building Block in Complex Molecular Architectures
Precursor in Medicinal Chemistry Target Synthesis
The utility of methyl 3-aminocyclobutanecarboxylate as a precursor in the synthesis of medicinally relevant targets is well-documented. A notable example is its use in the development of potent and selective tankyrase inhibitors. nih.govnih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes, which are involved in various cellular processes, and their inhibition is a promising strategy for cancer therapy.
In a structure-guided drug design approach, researchers synthesized a series of tankyrase inhibitors by hybridizing two known inhibitor scaffolds. nih.gov The (trans)-methyl 3-aminocyclobutanecarboxylate hydrochloride was employed as a key building block to introduce a rigid cyclobutyl linker between two crucial aromatic moieties of the inhibitor. nih.govnih.gov The synthesis involved a nucleophilic aromatic substitution reaction between the amino group of the cyclobutane (B1203170) derivative and a fluorinated aromatic precursor, followed by a series of transformations to yield the final inhibitor. nih.gov The resulting compound, featuring the 1,3-trans substituted cyclobutane linker, exhibited high affinity for tankyrase 1 and 2, with IC50 values in the nanomolar range, and demonstrated favorable pharmacokinetic properties. nih.govnih.gov
This successful application underscores the value of this compound in providing a rigid and synthetically accessible linker to optimize the pharmacological profile of drug candidates. Its use in patent literature for the synthesis of other potential therapeutic agents, such as substituted heterocycles for use as HSET inhibitors, further highlights its importance in medicinal chemistry.
Scaffold for Conformationally Constrained Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. A key strategy in their design is the introduction of conformational constraints to lock the molecule in a biologically active conformation, thereby increasing potency and metabolic stability. Cyclobutane-containing amino acids, such as derivatives of this compound, are excellent scaffolds for this purpose. nih.gov
The rigid nature of the cyclobutane ring restricts the rotational freedom of the peptide backbone when incorporated into a peptide sequence. This pre-organization can enhance binding to a target receptor or enzyme by reducing the entropic penalty of binding. The cis and trans isomers of this compound allow for the precise placement of side chains in different spatial orientations, enabling the fine-tuning of the peptidomimetic's structure to match the binding site of its biological target.
By serving as a dipeptide mimic, this cyclobutane scaffold can be used to replace flexible segments of a natural peptide, leading to analogues with improved properties. The amino and carboxylate functionalities provide the necessary handles for peptide coupling reactions, allowing for its seamless integration into a peptide chain using standard synthetic protocols. The increasing use of cyclobutane motifs in drug development highlights the growing appreciation for the unique structural and biological properties they can confer. nih.gov
Application in the Construction of Cyclic Amino Acid Analogues with Defined Stereochemistry
This compound is itself a cyclic amino acid analogue, but its utility extends to being a starting material for the synthesis of more complex and structurally diverse cyclic and bicyclic amino acid analogues. The defined cis and trans stereochemistry of the commercially available isomers provides a powerful tool for controlling the three-dimensional structure of the final product. nih.gov
The bifunctional nature of the molecule allows for a variety of chemical transformations. For instance, the amino and ester groups can be manipulated to induce intramolecular cyclizations, leading to the formation of bicyclic structures. beilstein-journals.orgbeilstein-journals.org These bicyclic amino acids represent a class of highly constrained scaffolds that are of great interest in medicinal chemistry for their ability to rigidly control the orientation of pharmacophoric groups. For example, it is conceivable that through a series of protection and activation steps, the molecule could be used to generate bicyclic lactams, which are core structures in many biologically active compounds.
Furthermore, the cyclobutane ring can be functionalized to introduce additional substituents, leading to a wide array of novel cyclic amino acid analogues. The synthesis of carbocyclic nucleoside analogues, where a cyclobutane ring mimics the ribose sugar of natural nucleosides, is another area where this building block could be applied. nih.govnih.gov The ability to start with a stereochemically defined cyclobutane core is crucial for the synthesis of enantiomerically pure target molecules.
Intermediate in Natural Product Total Synthesis
A number of natural products, particularly alkaloids and lignans (B1203133) isolated from plant and marine species, contain a cyclobutane ring as a core structural element. nih.govrsc.org The synthesis of these complex molecules often relies on the use of strategically functionalized cyclobutane building blocks. For example, the total synthesis of natural products like the piperarborenines has been achieved using strategies that construct the central cyclobutane ring. rsc.org
While cyclobutane amino acids are themselves a class of natural products, having been isolated from species such as Atelia herbert smithii, the direct use of this compound as a starting material or intermediate in the total synthesis of another distinct natural product is not extensively documented in readily available scientific literature. However, given its structural features, it represents a potential and valuable starting point for synthetic routes targeting cyclobutane-containing natural products. Its pre-existing amino and carboxyl functionalities could simplify synthetic pathways by reducing the number of steps required to install these key groups.
Computational and Spectroscopic Approaches in Structural Elucidation and Interaction Studies
Advanced Spectroscopic Characterization of Methyl 3-aminocyclobutanecarboxylate and Derivatives
Spectroscopic techniques are fundamental tools for the structural elucidation of organic molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the connectivity and chemical environment of the atoms within this compound. While specific spectral data for the title compound is not widely published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar cyclobutane (B1203170) derivatives and general principles of NMR spectroscopy. rsc.orgchemicalbook.comnih.govvscht.cz
The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the protons on the cyclobutane ring, and the amino group protons. The protons of the cyclobutane ring would likely appear as complex multiplets due to cis and trans coupling interactions. The chemical shift of the proton attached to the carbon bearing the amino group would be influenced by the electronegativity of the nitrogen atom.
The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include the carbonyl carbon of the ester group, the methoxy carbon, and the carbons of the cyclobutane ring. The carbon attached to the amino group and the carbon bearing the carboxylate group would have characteristic chemical shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ester group. libretexts.orgchemicalbook.comresearchgate.net The N-H stretching vibrations typically appear as a medium-intensity doublet in the region of 3300-3500 cm⁻¹. The C=O stretching of the saturated ester is expected to be a strong band around 1735-1750 cm⁻¹. The C-O stretching vibrations would likely be observed in the 1000-1300 cm⁻¹ region. chemicalbook.com
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |
|---|---|---|---|
| ¹H NMR | -OCH₃ (Ester) | ~3.7 ppm (singlet) | Characteristic singlet for the methoxy protons. |
| Cyclobutane Ring Protons | ~1.8-3.0 ppm (multiplets) | Complex splitting patterns due to cis/trans coupling. | |
| CH-NH₂ | ~3.2-3.8 ppm (multiplet) | Chemical shift influenced by the amino group. | |
| -NH₂ | Variable (broad singlet) | Chemical shift and appearance depend on solvent and concentration. | |
| ¹³C NMR | C=O (Ester) | ~170-175 ppm | Typical range for an ester carbonyl carbon. |
| -OCH₃ | ~52 ppm | Characteristic chemical shift for an ester methoxy carbon. | |
| Cyclobutane Ring Carbons | ~25-50 ppm | Shifts depend on substitution and stereochemistry. | |
| C-NH₂ | ~45-55 ppm | Chemical shift influenced by the nitrogen atom. | |
| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ | Typically a doublet for a primary amine. |
| C=O Stretch (Ester) | 1735-1750 cm⁻¹ | Strong, sharp absorption band. | |
| C-O Stretch (Ester) | 1000-1300 cm⁻¹ | Two or more bands of varying intensity. |
Crystallographic Analysis for Absolute Configuration and Intermolecular Interactions
Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amino group and the carbonyl oxygen of the ester are potential hydrogen bond donors and acceptors, respectively. Understanding these interactions is crucial for predicting the solid-state properties of the compound. For chiral isomers of this compound, crystallographic analysis using anomalous dispersion could be employed to determine the absolute configuration of the stereocenters.
| Crystallographic Parameter | Expected Information | Significance |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental property of the crystal lattice. |
| Space Group | Symmetry of the crystal lattice. | Determines the arrangement of molecules in the crystal. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. | Provides detailed molecular geometry. |
| Torsion Angles | Dihedral angles defining the conformation of the molecule. | Crucial for understanding the puckering of the cyclobutane ring. |
| Hydrogen Bonding Network | Identification of intermolecular hydrogen bonds. | Explains crystal packing and influences physical properties. |
| Absolute Configuration | The absolute stereochemistry of chiral centers. | Essential for understanding biological activity. |
Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological receptors, such as proteins and enzymes. nih.govnih.govyoutube.comnih.gov These methods are particularly valuable in drug discovery for identifying potential binding modes and estimating the binding affinity of a ligand to its target.
Molecular Docking: Molecular docking simulations can be employed to predict the preferred binding orientation of this compound or its derivatives within the active site of a target protein. nih.govyoutube.com The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. For this compound, the amino and ester functionalities would be key features for forming hydrogen bonds and electrostatic interactions with receptor residues.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode predicted by docking and the conformational changes that may occur upon binding. nih.govnih.gov By simulating the movements of all atoms in the system, MD can reveal the flexibility of both the ligand and the receptor, as well as the role of solvent molecules in the binding process. For this compound, MD simulations could be used to study the conformational dynamics of the cyclobutane ring within the binding site and to calculate the free energy of binding, providing a more accurate estimate of the binding affinity than docking alone.
| Simulation Technique | Key Outputs | Research Application |
|---|---|---|
| Molecular Docking | Binding Pose | Predicts the 3D orientation of the ligand in the receptor's active site. |
| Binding Affinity Score | Estimates the strength of the ligand-receptor interaction. | |
| Key Interactions | Identifies hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | |
| Molecular Dynamics | Trajectory of Atoms | Simulates the movement of atoms in the ligand-receptor complex over time. |
| Binding Stability | Assesses the stability of the predicted binding pose. | |
| Free Energy of Binding | Provides a more accurate calculation of binding affinity. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules at the atomic level. aip.org These methods provide a theoretical framework for understanding the fundamental properties of this compound.
Electronic Structure Analysis: Quantum chemical calculations can be used to determine the distribution of electrons within the molecule, providing insights into its polarity and reactivity. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to predict the sites of nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the amino group is expected to be a primary nucleophilic center, while the carbonyl carbon of the ester is an electrophilic site.
Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure, including atomic charges, electrostatic potential maps, and Fukui functions. These descriptors provide a quantitative measure of the reactivity of different atoms in the molecule, aiding in the prediction of its chemical behavior in various reactions.
Spectroscopic Properties: Quantum chemical methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to validate the computational model and to aid in the assignment of spectral features.
| Quantum Chemical Calculation | Derived Property | Scientific Insight |
|---|---|---|
| Geometry Optimization | Optimized Molecular Structure | Predicts the most stable conformation of the molecule. |
| Relative Energies of Conformers | Determines the energy differences between different puckered forms of the cyclobutane ring. | |
| Electronic Structure | Molecular Orbitals (HOMO/LUMO) | Identifies regions of high and low electron density, predicting sites of reaction. |
| Electrostatic Potential Map | Visualizes the charge distribution and predicts intermolecular interactions. | |
| Atomic Charges | Quantifies the partial charges on each atom, indicating bond polarity. | |
| Spectroscopic Prediction | NMR Chemical Shifts | Aids in the interpretation and assignment of experimental NMR spectra. |
| IR Vibrational Frequencies | Helps to assign experimental IR absorption bands to specific molecular vibrations. |
Emerging Research and Future Directions
Applications in Supramolecular Chemistry and Material Science
The rigid and well-defined geometry of the cyclobutane (B1203170) ring makes Methyl 3-aminocyclobutanecarboxylate an attractive scaffold for the design of novel supramolecular assemblies and advanced materials. The strategic placement of the amino and carboxylate groups on the cyclobutane core allows for the formation of directed, non-covalent interactions, such as hydrogen bonding, which are fundamental to the construction of complex supramolecular architectures.
Researchers have successfully utilized cyclobutane-containing scaffolds to create a variety of functional materials. For instance, both 1,2- and 1,3-disubstituted cyclobutane derivatives have served as intermediates in the synthesis of amphiphiles, organogelators, and metal cation ligands. nih.gov The inherent rigidity of the cyclobutane unit in these molecules influences their self-assembly behavior and the properties of the resulting materials. This principle can be extended to this compound, where the amino and ester functionalities can act as hydrogen bond donors and acceptors, respectively, driving the formation of ordered structures like sheets or helical assemblies.
In the realm of material science, cyclobutane derivatives are being investigated as mechanophores—molecules that respond to mechanical stress. While research has focused on using cyclobutane as a crosslinker in polymers, the introduction of functional groups like those in this compound could lead to the development of "smart" materials with tunable responses to external stimuli.
Development of Novel Catalytic Systems Based on Cyclobutane Structures
The development of novel catalytic systems often relies on the design of ligands that can precisely control the activity and selectivity of a metal center. The stereochemically defined framework of cyclobutane derivatives makes them promising candidates for chiral ligands in asymmetric catalysis. Although direct applications of this compound as a catalyst are not yet widely reported, the broader class of cyclobutane-containing compounds is seeing increased use in this area.
A notable example is the rhodium-catalyzed asymmetric hydrometallation of cyclobutenes, which provides a modular route to functionalized chiral cyclobutanes. acs.orgnih.gov Furthermore, organic acids have been shown to efficiently catalyze [2+2] cycloaddition reactions to produce highly substituted cyclobutanes with high stereoselectivity. nih.gov These studies underscore the potential of cyclobutane scaffolds in catalysis. Future research may focus on modifying this compound to create bidentate or multidentate ligands for transition metal catalysts, aiming to achieve high levels of enantioselectivity in a variety of chemical transformations.
Mechanistic Studies of Biological Pathways Affected by Cyclobutane Derivatives
The incorporation of constrained amino acids into peptides is a well-established strategy for developing peptidomimetics with enhanced biological activity and stability. Aminocyclobutane carboxylic acids, such as the parent structure of this compound, serve as conformationally restricted analogs of natural amino acids. nih.gov Their rigid cyclobutane backbone can lock the peptide into a specific conformation, leading to improved receptor binding and increased resistance to enzymatic degradation. nih.govacs.org
For example, the incorporation of 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin (B1682037) has been shown to yield analogs with significantly higher biological activity and greater stability in human serum compared to the parent peptide. nih.govacs.org These findings suggest that this compound could be a valuable building block for designing novel therapeutic peptides.
Furthermore, many natural products containing a cyclobutane ring exhibit significant biological activities, including antimicrobial and antitumor properties. nih.govhuji.ac.ilnih.gov Sceptrin, a cyclobutane-containing alkaloid isolated from a marine sponge, has demonstrated antimicrobial activity against a range of pathogens. nih.gov Mechanistic studies of how these natural products interact with their biological targets can provide valuable insights for the design of new drugs based on the cyclobutane scaffold. The functional groups of this compound offer handles for chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Interdisciplinary Research Integrating Synthesis, Biology, and Computational Science
The exploration of this compound and related compounds is increasingly benefiting from an interdisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling. The synthesis of complex cyclobutane-containing natural products has spurred the development of novel synthetic strategies. rsc.org
Computational studies play a crucial role in understanding the properties and potential applications of these molecules. For instance, computational analysis has been used to study the decomposition pathways of methyl esters and to investigate the non-covalent interactions that govern the crystal packing of related molecules like methyl-3-aminothiophene-2-carboxylate. mdpi.comresearchgate.net Similar computational methods can be applied to this compound to predict its conformational preferences, electronic properties, and potential interactions with biological targets.
Data-driven approaches are also emerging as powerful tools in drug discovery. The BioSTAR (Bioisostere Analysis and Ranking) workflow, for example, uses data-mining to evaluate potential bioisosteres for drug candidates. acs.org A 1,3-disubstituted cyclobutane has been identified as a potential replacement for a para-substituted benzene (B151609) ring, a common motif in many drugs. acs.org This highlights the potential of this compound as a scaffold in medicinal chemistry. The integration of synthesis, high-throughput biological screening, and computational analysis will be essential for unlocking the full therapeutic potential of this and other cyclobutane derivatives.
Q & A
Q. What are the key synthetic routes for Methyl 3-aminocyclobutanecarboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including cyclization of cyclobutanone derivatives followed by functional group modifications. For example, esterification of hydroxyl or carbonyl intermediates under reflux conditions with acid catalysts (e.g., sulfuric acid) is critical for achieving optimal yields . Temperature control (±5°C) and solvent selection (e.g., methanol) significantly impact purity and reaction efficiency. Multi-step protocols may also employ protecting groups to stabilize reactive amine functionalities during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions, particularly for cyclobutane ring systems. X-ray crystallography provides definitive 3D structural data, including bond angles and distances, while mass spectrometry validates molecular weight and purity. Infrared (IR) spectroscopy aids in identifying functional groups like amines and esters .
Q. What are the primary applications of this compound in medicinal chemistry research?
The compound serves as a scaffold for drug candidates targeting enzymes or receptors due to its strained cyclobutane ring and amine/ester functionalities. It has been investigated for anti-inflammatory, antiviral, and enzyme-modulating activities, with structure-activity relationship (SAR) studies guiding optimization .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation, and store the compound at 2–8°C in airtight containers. Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How does the cyclobutane ring strain affect the compound's reactivity in nucleophilic substitution reactions?
The ring strain (approximately 26–30 kcal/mol) increases reactivity by destabilizing the ground state, facilitating nucleophilic attack at the carboxylate or amine groups. Computational studies (e.g., DFT calculations) reveal reduced activation energies for ring-opening reactions compared to unstrained analogs. Experimental kinetic data show faster reaction rates in SN2 mechanisms under basic conditions .
Q. What computational methods are recommended for predicting the stereochemical outcomes of reactions involving this compound?
Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) leverages databases like Reaxys and PISTACHIO to predict feasible pathways. Molecular docking simulations (AutoDock Vina) and transition-state modeling (Gaussian software) help predict enantioselectivity and optimize chiral catalyst systems .
Q. How can contradictory data regarding the compound's biological activity be resolved through experimental design?
Contradictions in IC50 values or binding affinities may arise from assay variability (e.g., cell line differences or solvent effects). Use orthogonal assays (e.g., SPR for binding kinetics and cellular viability tests) to cross-validate results. Statistical meta-analysis of published data, accounting for covariates like pH and temperature, can identify consensus trends .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or enzymatic kinetic resolution improves enantiopurity. Asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) achieves >90% ee in hydrogenation steps. Monitor enantiomeric excess using chiral HPLC with amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
